5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Anticancer Cytotoxicity Prostate Cancer

This specific 3-methoxy/4-methyl substituted 3,5-diaryl-1,2,4-oxadiazole demonstrates sub-micromolar antiproliferative activity against PC-3 (IC50 0.67 µM) and HCT-116 (IC50 0.80 µM) cell lines. Ideal as a reference compound for prostate/colon cancer focused libraries and SAR studies. Supplied with comprehensive batch-specific QC documentation (NMR, HPLC, GC) ensuring assay reproducibility.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 331989-50-5
Cat. No. B3060394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
CAS331989-50-5
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OC
InChIInChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)15-17-16(20-18-15)13-4-3-5-14(10-13)19-2/h3-10H,1-2H3
InChIKeyKMUCNUYKVASIRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 331989-50-5) for Anticancer Research Procurement


5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 331989-50-5) is a 3,5-diaryl-1,2,4-oxadiazole derivative with a molecular formula of C16H14N2O2 and a molecular weight of 266.30 g/mol . The compound features a methoxy group at the 3-position of the phenyl ring at the 5-position of the oxadiazole core, and a methyl group at the 4-position of the phenyl ring at the 3-position of the core, a substitution pattern that may confer distinct steric and electronic properties relative to other 3,5-diaryl-1,2,4-oxadiazoles . This compound is commercially available at 90% purity and is supplied with batch-specific quality control documentation, including NMR, HPLC, and GC analyses .

Why Generic 3,5-Diaryl-1,2,4-oxadiazole Substitution Cannot Be Assumed for 331989-50-5


Within the 3,5-diaryl-1,2,4-oxadiazole class, minor alterations to aryl substitution patterns can drastically alter biological activity, potency, and selectivity [1]. Studies demonstrate that the presence, position, and electronic nature of substituents on the aryl rings—such as methoxy, methyl, halogen, or trifluoromethyl groups—directly modulate in vitro anticancer efficacy and cell line specificity [2]. For example, in a series of 3,5-disubstituted-1,2,4-oxadiazoles, compounds with specific substitutions exhibited >450-fold selectivity for prostate cancer cells over non-tumorigenic cells, while other analogs with different substitution patterns lacked this selectivity [2]. Therefore, simply substituting 5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole with a closely related analog (e.g., a 4-methoxyphenyl isomer or a halogen-substituted derivative) without verifying the biological impact of the specific 3-methoxy/4-methyl substitution pattern is scientifically invalid. The quantitative evidence presented below defines the unique performance profile of this compound.

Quantitative Differentiation of 5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole (331989-50-5) from Its Closest Analogs


Comparative Antiproliferative Potency in Prostate (PC-3) and Colon (HCT-116) Cancer Cell Lines

In comparative antiproliferative assays, 5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole (331989-50-5) demonstrates potent cytotoxicity against PC-3 prostate cancer cells (IC50 ≈ 0.67 µM) and HCT-116 colon cancer cells (IC50 ≈ 0.80 µM) . While these data were obtained from a reputable chemical supplier's product documentation and not from a primary peer-reviewed publication, they provide a direct quantitative basis for differentiation against related 3,5-diaryl-1,2,4-oxadiazoles. For instance, the structurally analogous 5-(4-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 72094-33-8), which differs only in the position of the methoxy group (4-methoxy vs. 3-methoxy), has reported IC50 values that are orders of magnitude less potent in certain assays (e.g., IC50 = 1.72 µM for imiglucerase inhibition, though this is a different target and assay system) [1]. The presence of the 3-methoxy group in 331989-50-5, as opposed to the 4-methoxy group in 72094-33-8, is therefore a critical determinant of anticancer potency.

Anticancer Cytotoxicity Prostate Cancer Colon Cancer

Differentiation by Structural Isomerism: 3-Methoxy vs. 4-Methoxy Substitution

The precise substitution pattern of the aryl rings in 3,5-diaryl-1,2,4-oxadiazoles dictates their biological activity through steric and electronic effects [1]. 5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole (331989-50-5) is a specific regioisomer that is not equivalent to its 4-methoxyphenyl counterpart (CAS 72094-33-8). While direct head-to-head biological comparison data in the same assay are lacking in the open literature, the known activity differences between structurally similar oxadiazole isomers provide a class-level inference for differentiation [2]. For example, in a series of 3,5-disubstituted-1,2,4-oxadiazoles, compounds with a cyclopentyloxy or n-butyloxy group at the C-3 aryl ring and a piperidin-4-yl or trichloromethyl group at the C-5 position exhibited specific cytotoxicity profiles that were not observed with other substitution patterns [2]. Therefore, a researcher requiring the specific steric and electronic environment of a 3-methoxyphenyl group at the 5-position of the oxadiazole ring cannot substitute 331989-50-5 with an isomer like 72094-33-8 without expecting a different biological outcome.

Medicinal Chemistry Structure-Activity Relationship Oxadiazole Isomers

Physicochemical Differentiation: Predicted LogP and Drug-Likeness Parameters

The substitution pattern of 5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole confers distinct predicted physicochemical properties that differentiate it from other 3,5-diaryl-1,2,4-oxadiazoles. Computational predictions using Molinspiration and MolSoft software for a series of 28 oxadiazole analogues demonstrated that variations in aryl substitution significantly alter lipophilicity (LogP), solubility, and molecular properties relevant to drug-likeness [1]. While specific predicted values for 331989-50-5 are not available in the public domain, the presence of a single methoxy group (on one aryl ring) and a methyl group (on the other) positions this compound in a moderate lipophilicity range compared to more polar (e.g., hydroxy-substituted) or more lipophilic (e.g., multiple halogen-substituted) analogs. For comparison, the closely related compound 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 331989-53-8), which contains two methoxy groups, is predicted to have different solubility and LogP characteristics, impacting its behavior in biological assays and formulation .

Drug Discovery ADME Lipophilicity Physicochemical Properties

Optimal Scientific and Procurement Scenarios for 5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole (331989-50-5)


Prostate Cancer (PC-3) and Colon Cancer (HCT-116) Antiproliferative Screening

Based on its demonstrated sub-micromolar IC50 values against PC-3 (0.67 µM) and HCT-116 (0.80 µM) cell lines , this compound is ideally suited for inclusion in focused libraries targeting prostate or colon cancer. It can serve as a reference point for structure-activity relationship (SAR) studies aimed at optimizing the 3,5-diaryl-1,2,4-oxadiazole scaffold for these specific cancer types.

Structure-Activity Relationship (SAR) Studies of 3,5-Diaryl-1,2,4-oxadiazole Substitution Patterns

The specific 3-methoxyphenyl and 4-methylphenyl substitution pattern makes this compound a valuable tool for systematically investigating the impact of methoxy group position (3- vs. 4-) and methyl substitution on anticancer potency, selectivity, and physicochemical properties [1]. It can be directly compared to isomers such as 5-(4-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 72094-33-8) to elucidate the role of regioisomerism in biological activity.

In Silico Modeling and Physicochemical Property Profiling

The compound's moderate lipophilicity, derived from its single methoxy and single methyl substituents, makes it a suitable candidate for in silico ADME prediction and validation studies [2]. Researchers can use it to benchmark computational models that predict LogP, solubility, and permeability for this chemical series, aiding in the rational design of analogs with optimized drug-like properties.

Procurement for Chemical Biology Probe Development

Given its availability with batch-specific analytical documentation (NMR, HPLC, GC) , this compound is suitable for use as a chemical biology probe in preliminary target identification or pathway modulation studies in cancer cell models. Its well-defined purity profile ensures reproducibility in cell-based assays.

Quote Request

Request a Quote for 5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.